2,6-Diamino-4-chloropyrimidine 1-oxide

Minoxidil EP impurity pharmaceutical quality control

2,6-Diamino-4-chloropyrimidine 1-oxide (CAS 34960-71-9; also indexed under 35139-67-4), with molecular formula C₄H₅ClN₄O and molecular weight 160.56 g/mol, is a heterocyclic pyrimidine N-oxide derivative bearing amino groups at the 2- and 6-positions, a chlorine at position 4, and an N-oxide at the 3-position. Synthesized via peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine , this compound is internationally recognized as Minoxidil EP Impurity A — a pharmacopoeial reference standard critical for identity, purity, and impurity profiling of the antihypertensive and hair-growth drug Minoxidil.

Molecular Formula C4H5ClN4O
Molecular Weight 160.56 g/mol
CAS No. 34960-71-9
Cat. No. B016857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-4-chloropyrimidine 1-oxide
CAS34960-71-9
Synonyms6-​Chloro-​2,​3-​dihydro-​3-​hydroxy-​2-​imino-4-​pyrimidinamine
Molecular FormulaC4H5ClN4O
Molecular Weight160.56 g/mol
Structural Identifiers
SMILESC1=C(N(C(=N)N=C1Cl)O)N
InChIInChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2
InChIKeyDOYINGSIUJRVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-4-chloropyrimidine 1-oxide (CAS 34960-71-9): A Procurement-Focused Overview of the Minoxidil EP Impurity A Reference Standard


2,6-Diamino-4-chloropyrimidine 1-oxide (CAS 34960-71-9; also indexed under 35139-67-4), with molecular formula C₄H₅ClN₄O and molecular weight 160.56 g/mol, is a heterocyclic pyrimidine N-oxide derivative bearing amino groups at the 2- and 6-positions, a chlorine at position 4, and an N-oxide at the 3-position . Synthesized via peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine [1], this compound is internationally recognized as Minoxidil EP Impurity A — a pharmacopoeial reference standard critical for identity, purity, and impurity profiling of the antihypertensive and hair-growth drug Minoxidil . Its physicochemical profile — melting point 185 °C (dec.), predicted pKa 1.67 ± 0.10, LogP 0.18–0.46, and slight solubility in DMSO, dichloromethane, and methanol — distinguishes it sharply from its non-N-oxide parent, 2,6-diamino-4-chloropyrimidine (Minoxidil EP Impurity B) .

Why 2,6-Diamino-4-chloropyrimidine 1-oxide Cannot Be Replaced by Generic Pyrimidine Analogs in Procurement


Procurement personnel may assume that 2,6-diamino-4-chloropyrimidine 1-oxide (Impurity A) and its parent, 2,6-diamino-4-chloropyrimidine (Impurity B, CAS 156-83-2), are functionally interchangeable pyrimidine building blocks. This assumption fails on multiple quantitative grounds. The N-oxide possesses a distinctive molecular ion (MW 160.56 vs. 144.56 for the parent), a melting point depressed by ~14–17 °C (185 °C dec. vs. 199–202 °C), a substantially different pKa (1.67 vs. an estimated ~4–5 for the free amino groups of the parent), and a divergent solubility profile . These differences translate directly into non-overlapping chromatographic retention times in compendial HPLC methods, making the two compounds analytically distinct . Furthermore, the N-oxide group at the 3-position imparts a unique reactivity vector: it activates the 6-chloro position for nucleophilic displacement and serves as the direct precursor for Minoxidil synthesis, a step that the parent compound cannot undergo without prior N-oxidation [1]. Substituting Impurity A with Impurity B would invalidate pharmacopoeial compliance, compromise analytical method specificity, and render a key synthetic pathway inoperative. The quantitative evidence below substantiates each of these critical differentiation points.

Quantitative Differentiation Evidence: 2,6-Diamino-4-chloropyrimidine 1-oxide vs. Closest Analogs


Regulatory Identity: Minoxidil EP Impurity A vs. Impurity B – A Binary Pharmacopoeial Classification

The European Pharmacopoeia (EP) assigns distinct impurity codes to 2,6-diamino-4-chloropyrimidine 1-oxide (Impurity A, MW 160.56, C₄H₅ClN₄O) and its non-N-oxide parent 2,6-diamino-4-chloropyrimidine (Impurity B, MW 144.56, C₄H₅ClN₄) . This binary classification is analytically enforced: Impurity A and Impurity B exhibit different HPLC retention times under compendial conditions . A procurement substitution of Impurity B for Impurity A would generate a false-negative in impurity profiling, as the two compounds cannot co-elute or be quantified interchangeably. Impurity A is supplied with full characterization data (NMR, HPLC, GC) compliant with ANDA/regulatory guidelines for method validation and QC lot release .

Minoxidil EP impurity pharmaceutical quality control reference standard

Physical-Chemical Divergence: Melting Point, pKa, and Solubility Profile vs. Parent Compound

The introduction of the N-oxide function produces measurable shifts in key solid-state and solution properties. The 1-oxide melts at 185 °C with decomposition, approximately 14–17 °C below the parent (199–202 °C, lit.) . Its computed pKa of 1.67 ± 0.10 reflects protonation of the N-oxide oxygen, contrasting with the more basic amino groups of the parent (estimated pKa ~4–5) . LogP values diverge: 0.18–0.46 for the N-oxide vs. a computed LogP of ~0.4 for the parent, indicating marginally different partitioning behavior [1]. Solubility also differs: while the parent is slightly soluble in water and freely soluble in methanol and DMSO, the N-oxide is only slightly soluble in DMSO, dichloromethane, and methanol, and is hygroscopic . These disparities directly affect sample preparation for HPLC analysis and dictate distinct storage requirements (2–8 °C, protected from light, under inert atmosphere) .

melting point pKa logP solubility chromatography

N-Oxide-Directed Reactivity: Gateway to Minoxidil Synthesis vs. Parent Compound Inertness

The N-oxide function at the 3-position is not merely a structural decoration — it is a critical electronic activator for the nucleophilic aromatic substitution that installs the piperidine ring to yield Minoxidil. Patent literature explicitly describes the reaction sequence beginning with 6-chloro-2,4-diaminopyrimidine 3-N-oxide as the direct intermediate: the N-oxide electron-withdrawing character activates the 6-chloro position toward displacement by piperidine [1]. The parent, 2,6-diamino-4-chloropyrimidine, lacks this activation and cannot undergo the equivalent transformation without a prior N-oxidation step, which itself adds a separate synthetic operation, reduces overall yield, and introduces an additional purity control point [2]. In the CoCr₂O₄-catalyzed N-oxidation protocol (95.6% yield, 50 °C, 90 min), the N-oxide is the sole isolable product and is taken forward directly to pharmaceutical-grade Minoxidil [3].

Minoxidil synthesis N-oxidation nucleophilic substitution pyrrolidinyl diaminopyrimidine oxide

Catalytic N-Oxidation Yield: CoCr₂O₄ Nanocatalyst (95.6%) vs. Traditional Peracid Methods (44–72%)

Multiple N-oxidation methods have been reported for converting 2,6-diamino-4-chloropyrimidine to its 1-oxide. A direct cross-study comparison reveals dramatic yield divergence. The original Delia and Venton method using peroxytrifluoroacetic acid at 0 °C achieved 65% isolated yield [1]. An earlier patent using perbenzoic acids reported only 44% yield [2]. An improved urea-hydrogen peroxide/phthalic anhydride protocol raised the yield to 72% [2]. Most recently, a spinel CoCr₂O₄ nanocatalyst system using H₂O₂ in ethanol at 50 °C delivered 95.6% yield within 90 minutes, with the catalyst recyclable over 5 consecutive runs without significant activity loss [3]. This represents a >50% relative improvement over the lowest-yielding method and a ~33% improvement over the best prior method.

N-oxidation nanocatalysis CoCr₂O₄ green chemistry synthetic yield

Spectroscopic Fingerprint: IR, UV, NMR, and MS Differentiation of the N-Oxide from its Parent

Delia and Venton assigned the structure of 6-chloro-2,4-diaminopyrimidine 3-N-oxide unequivocally using a combination of IR, UV, NMR, and mass spectral data, distinguishing it from the parent compound and from the isomeric 2,4-diamino-5,6-dichloropyrimidine 3-N-oxide byproduct [1]. The N-oxide exhibits characteristic IR absorption bands associated with the N–O stretching mode, a UV λmax shifted relative to the parent due to the altered electronic conjugation, distinct ¹H and ¹³C NMR chemical shifts reflecting the ring-current and electronegativity effects of the N-oxide oxygen, and a molecular ion peak at m/z 160 (exact mass 160.0152 Da) [1][2]. Modern reference spectra (2 NMR, 2 FTIR) are available from Sigma-Aldrich (Catalog No. 364231) in DMSO-d₆, providing a definitive spectroscopic fingerprint for identity confirmation [2].

spectroscopic characterization NMR FTIR mass spectrometry structural confirmation

Optimal Procurement-Driven Application Scenarios for 2,6-Diamino-4-chloropyrimidine 1-oxide (CAS 34960-71-9)


Pharmaceutical Quality Control: Minoxidil API Impurity Profiling and ANDA Method Validation

In ANDA submissions and commercial Minoxidil production, regulatory agencies require quantitative profiling of Minoxidil EP Impurity A. This compound is the gold-standard reference material for HPLC method development, system suitability testing, and batch release. Its certified purity (≥97% by HPLC/GC) and full characterization package ensure traceability to the EP monograph. Substitution with non-certified analogs or Impurity B is unacceptable per cGMP . The compound's hygroscopic nature and light sensitivity mandate specific storage (−20 °C to 2–8 °C, inert atmosphere, protected from light), which directly informs procurement specifications .

Minoxidil Intermediate Synthesis: Industrial-Scale Production via Catalytic N-Oxidation

When used as a key synthetic intermediate for Minoxidil and its analogs (e.g., pyrrolidinyl diaminopyrimidine oxides for cosmetic hair-growth formulations), the CoCr₂O₄-catalyzed N-oxidation method delivering 95.6% yield in 90 minutes represents the current best-in-class efficiency [1][2]. This method eliminates hazardous peracids, shortens reaction time, and enables catalyst recycling — factors that directly reduce the cost-of-goods for large-scale procurement. The N-oxide intermediate then undergoes smooth nucleophilic displacement with cyclic amines to afford Minoxidil and structurally related vasodilators.

Drug Discovery: Tyrosinase Inhibitor Scaffold Development

The 2,6-diamino-4-chloropyrimidine core serves as a privileged scaffold for tyrosinase inhibitor design. Derivatives generated from this scaffold (compounds 1a–e) exhibit IC₅₀ values of 24.45–55.08 µM against mushroom tyrosinase, with 1d (IC₅₀ = 24.45 µM) and 1a (IC₅₀ = 24.68 µM) matching the potency of kojic acid (IC₅₀ = 25.24 µM) through noncompetitive inhibition [3]. While the 1-oxide form of the parent scaffold has not been directly tested in published tyrosinase assays to date, the chloropyrimidine core provides a validated entry point for medicinal chemistry programs requiring a versatile, functionalizable heterocyclic building block.

Analytical Reference Standard Procurement for Method Development and Instrument Calibration

Laboratories developing in-house HPLC or UPLC methods for Minoxidil impurity profiling require a certified, single-entity reference standard with well-documented spectroscopic and chromatographic properties. The compound's availability with ≥98% HPLC purity, published NMR and FTIR spectra (Sigma-Aldrich Catalog No. 364231, SpectraBase ID Aox8AcOfl32), and distinct retention time relative to Impurity B make it the definitive calibrant for instrument qualification and system suitability testing [4]. Its slight solubility in DMSO, methanol, and dichloromethane dictates solvent selection for stock standard preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diamino-4-chloropyrimidine 1-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.